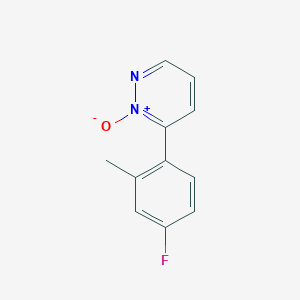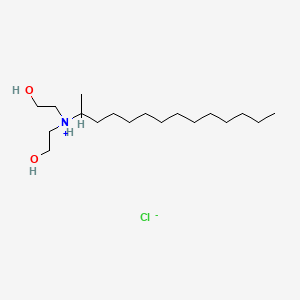
N,N-Bis(beta-hydroxyethyl)-2-aminotetradecane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(beta-hydroxyethyl)-2-aminotetradecane hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of two beta-hydroxyethyl groups attached to a central nitrogen atom, which is further bonded to a tetradecane chain. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(beta-hydroxyethyl)-2-aminotetradecane hydrochloride typically involves the reaction of 2-chloroethanol with a primary amine, such as 2-aminotetradecane. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(beta-hydroxyethyl)-2-aminotetradecane hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N,N-Bis(beta-hydroxyethyl)-2-aminotetradecane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of surfactants and emulsifiers.
Biology: Employed in the study of cell membrane interactions and as a component in the formulation of biological buffers.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of personal care products, such as shampoos and conditioners, due to its surfactant properties.
Mechanism of Action
The mechanism of action of N,N-Bis(beta-hydroxyethyl)-2-aminotetradecane hydrochloride involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the absorption and bioavailability of therapeutic agents. Additionally, the compound can interact with specific molecular targets, such as enzymes or receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid: Another compound with beta-hydroxyethyl groups, used as a biological buffer.
N,N-Bis(2-hydroxyethyl)ethylenediamine: A similar compound with two beta-hydroxyethyl groups attached to an ethylenediamine backbone, used in various chemical applications.
Uniqueness
N,N-Bis(beta-hydroxyethyl)-2-aminotetradecane hydrochloride is unique due to its long tetradecane chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers. Its ability to integrate into lipid bilayers and modulate membrane properties also sets it apart from other similar compounds.
Properties
CAS No. |
56167-12-5 |
|---|---|
Molecular Formula |
C18H40ClNO2 |
Molecular Weight |
338.0 g/mol |
IUPAC Name |
bis(2-hydroxyethyl)-tetradecan-2-ylazanium;chloride |
InChI |
InChI=1S/C18H39NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-18(2)19(14-16-20)15-17-21;/h18,20-21H,3-17H2,1-2H3;1H |
InChI Key |
XLCAUSIPTHENIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C)[NH+](CCO)CCO.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


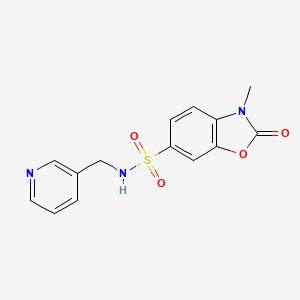
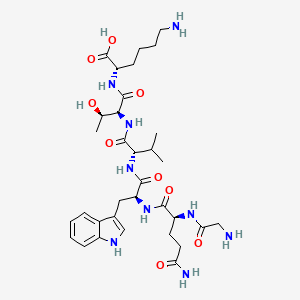

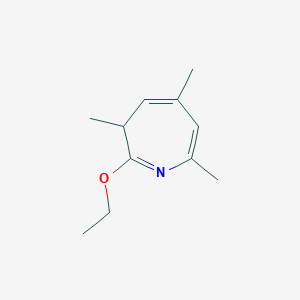
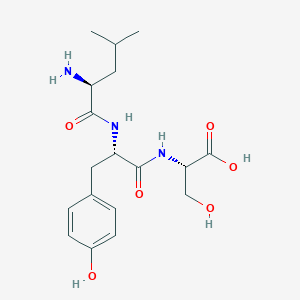
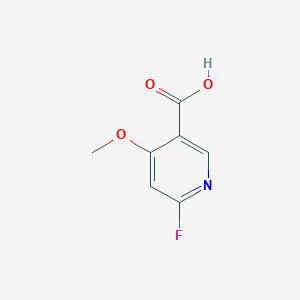
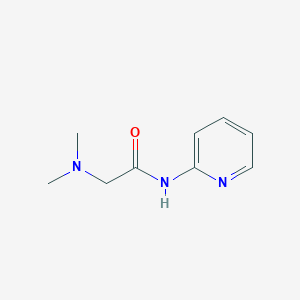
![2-Butyl-5-[(4-methylphenyl)ethynyl]tellurophene](/img/structure/B14171385.png)
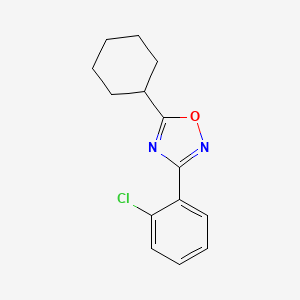
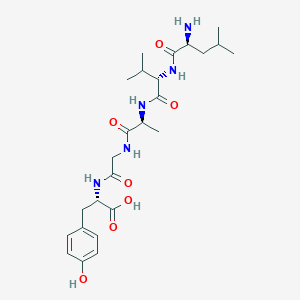
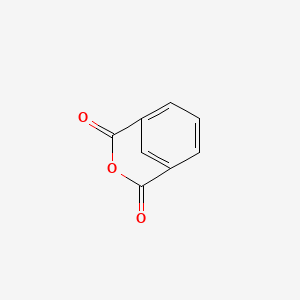
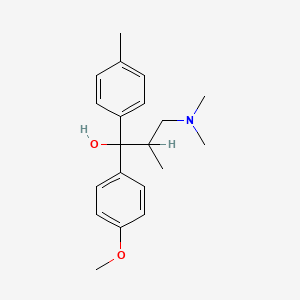
![N-(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)-2-phenylacetamide](/img/structure/B14171402.png)
